molecular formula C13H9ClN2O B14686432 3-amino-8-chloro-5H-phenanthridin-6-one CAS No. 26689-64-5

3-amino-8-chloro-5H-phenanthridin-6-one

Cat. No.: B14686432
CAS No.: 26689-64-5
M. Wt: 244.67 g/mol
InChI Key: XBZUMGORNJVOQD-UHFFFAOYSA-N
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Description

3-amino-8-chloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its tricyclic structure, which includes an amino group at the 3-position and a chlorine atom at the 8-position. Phenanthridinones are known for their biological and pharmaceutical activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-chloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with amines. This method provides controlled access to a range of functionalized phenanthridinones in good yields (59-88%) under mild conditions . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed processes. These methods are favored due to their efficiency and ability to produce high yields of the desired product. Additionally, the use of microwave irradiation and free radical initiators like AIBN has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-amino-8-chloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-2-ones and other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different phenanthridinone derivatives.

    Substitution: The amino and chloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and potassium persulfate (K2S2O8).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like aryl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

3-amino-8-chloro-5H-phenanthridin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-8-chloro-5H-phenanthridin-6-one involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-8-chloro-5H-phenanthridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, enhancing its versatility in various applications .

Properties

CAS No.

26689-64-5

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

3-amino-8-chloro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H9ClN2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,15H2,(H,16,17)

InChI Key

XBZUMGORNJVOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C3=C2C=CC(=C3)Cl

Origin of Product

United States

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